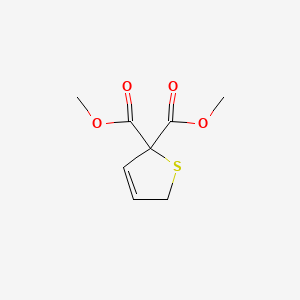
2,2-difluoro-3-(methylsulfanyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-3-(methylsulfanyl)propan-1-ol, also known as 3-Fluoro-2-methylthio-1-propyl alcohol, is a synthetic compound with a wide range of applications in the field of scientific research. It is used as a reagent in a variety of organic syntheses, and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2,2-Difluoro-3-(methylsulfanyl)propan-1-ol has been used in a variety of scientific research applications, including the synthesis of fluorinated compounds, the analysis of drug metabolites, and the study of enzyme-catalyzed reactions. It has also been used as a reagent in the synthesis of a variety of organic compounds, including fluorinated steroids, and as a catalyst in the synthesis of trifluoromethyl-containing compounds.
Mecanismo De Acción
2,2-Difluoro-3-(methylsulfanyl)propan-1-ol is known to act as a substrate for a variety of enzymes. It has been shown to be a substrate for the enzyme cytochrome P450 2C19 (CYP2C19), which is involved in the metabolism of drugs. It has also been found to be a substrate for the enzyme cytochrome P450 2A6 (CYP2A6), which is involved in the metabolism of nicotine.
Biochemical and Physiological Effects
2,2-Difluoro-3-(methylsulfanyl)propan-1-ol has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant effects in animal models, and it has been shown to reduce the levels of pro-inflammatory cytokines. It has also been found to have an inhibitory effect on the enzyme cytochrome P450 2C19, which is involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2-Difluoro-3-(methylsulfanyl)propan-1-ol is a useful reagent for a variety of laboratory experiments. It is relatively inexpensive and can be easily synthesized from commercially available starting materials. It is also stable and can be stored for long periods of time. However, it is also a highly reactive compound and should be handled with care.
Direcciones Futuras
The potential therapeutic applications of 2,2-Difluoro-3-(methylsulfanyl)propan-1-ol are an area of active research. Possible future directions include further studies into its anti-inflammatory and antioxidant effects, as well as its potential use as a substrate for drug metabolism. Additionally, further research into its mechanism of action and its potential use as a catalyst in the synthesis of trifluoromethyl-containing compounds may also be beneficial. Finally, further studies into its potential use in the synthesis of fluorinated steroids may also prove beneficial.
Métodos De Síntesis
2,2-Difluoro-3-(methylsulfanyl)propan-1-ol can be synthesized from the reaction of 2-fluoroethanol and thiophosgene in the presence of a base catalyst. This reaction produces a mixture of 2,2-difluoro-3-(methylsulfanyl)propan-1-ol and 2,2-difluoro-3-(methylsulfanyl)propan-2-ol. The two products can be separated by column chromatography.
Propiedades
IUPAC Name |
2,2-difluoro-3-methylsulfanylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2OS/c1-8-3-4(5,6)2-7/h7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIPMWBCUIHRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(CO)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N2-[3-(trifluoromethyl)phenyl]pyridine-2,5-diamine hydrochloride](/img/structure/B6604569.png)
![tert-butyl 2-oxo-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B6604570.png)


![3-[4-(aminomethyl)phenyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B6604583.png)

![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)

![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)


![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate](/img/structure/B6604646.png)
![9,9-difluoro-1-oxaspiro[5.5]undecan-4-one](/img/structure/B6604655.png)